Medicarpin

Catalog No.
S534886
CAS No.
32383-76-9
M.F
C16H14O4
M. Wt
270.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Medicarpin

CAS Number

32383-76-9

Product Name

Medicarpin

IUPAC Name

(6aR,11aR)-9-methoxy-6a,11a-dihydro-6H-[1]benzofuro[3,2-c]chromen-3-ol

Molecular Formula

C16H14O4

Molecular Weight

270.28 g/mol

InChI

InChI=1S/C16H14O4/c1-18-10-3-5-11-13-8-19-14-6-9(17)2-4-12(14)16(13)20-15(11)7-10/h2-7,13,16-17H,8H2,1H3/t13-,16-/m0/s1

InChI Key

NSRJSISNDPOJOP-BBRMVZONSA-N

SMILES

COC1=CC2=C(C=C1)C3COC4=C(C3O2)C=CC(=C4)O

Solubility

Soluble in DMSO

Synonyms

6a,11a-dihydro-9-methoxy-6H-benzofuro(3,2-c)(1)benzopyran-3-ol, medicarpin, medicarpin, (6aS-cis)-isomer, medicarpin, (cis-(+-))-isomer

Canonical SMILES

COC1=CC2=C(C=C1)C3COC4=C(C3O2)C=CC(=C4)O

Isomeric SMILES

COC1=CC2=C(C=C1)[C@@H]3COC4=C([C@@H]3O2)C=CC(=C4)O

Description

The exact mass of the compound Medicarpin is 270.0892 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 350085. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrans - Benzopyrans - Chromones - Flavonoids - Isoflavones - Pterocarpans - Supplementary Records. It belongs to the ontological category of medicarpin in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Polyketides [PK] -> Flavonoids [PK12] -> Pterocarpans [PK1207]. However, this does not mean our product can be used or applied in the same or a similar way.

Antioxidant Properties:

Medicarpin exhibits antioxidant activity, meaning it can help scavenge free radicals in the body. Free radicals are unstable molecules that can damage cells and contribute to various health problems. Studies have shown that medicarpin can effectively reduce free radical formation in cell cultures. This suggests its potential role in preventing oxidative stress-related diseases.

Bone Health:

Some research suggests medicarpin may play a role in bone health. Studies have observed that medicarpin can stimulate the activity of osteoblasts, cells responsible for bone formation. Additionally, it may help inhibit osteoclasts, cells that break down bone tissue []. These findings warrant further investigation into the potential use of medicarpin for supporting bone health and preventing osteoporosis.

Neuroprotective Effects:

Emerging research explores the potential neuroprotective properties of medicarpin. Studies indicate that medicarpin can protect nerve cells from damage caused by oxidative stress and inflammation []. This raises the possibility of its use in neurodegenerative diseases like Alzheimer's and Parkinson's disease. However, more research is needed to understand its mechanisms and efficacy in these conditions.

Anti-inflammatory Activity:

Medicarpin demonstrates anti-inflammatory properties in cell and animal models []. It may help suppress the production of inflammatory mediators, potentially offering benefits for conditions like arthritis and inflammatory bowel disease. However, further research is necessary to translate these findings into clinical applications.

Estrogenic Effects:

Similar to other isoflavones, medicarpin exhibits weak estrogenic activity. This means it can mimic the effects of estrogen in the body. While this property could be beneficial for managing menopausal symptoms, it also necessitates further investigation into potential safety concerns, particularly for individuals with estrogen-sensitive cancers [].

Medicarpin is a naturally occurring phytoalexin predominantly found in legumes, particularly in the genus Medicago. It is classified as a flavonoid, specifically a member of the isoflavonoid family, and is recognized for its distinctive chemical structure, which includes a chromenone backbone. Medicarpin plays a crucial role in plant defense mechanisms against pathogens and environmental stressors, acting as an antimicrobial and antifungal agent. Its molecular formula is C15H12O4C_{15}H_{12}O_4, and it exhibits various biological activities that have garnered significant interest in pharmacological research.

, primarily involving its functional groups. Key reactions include:

  • Oxidation: Medicarpin can be oxidized to form various derivatives that may enhance its biological properties.
  • Reduction: The compound can also be reduced to yield dihydromedicarpin, which has different biological activities.
  • Conjugation: Medicarpin can participate in conjugation reactions with glucuronic acid or sulfate, affecting its solubility and bioavailability.

These reactions are essential for understanding the compound's metabolism and potential therapeutic applications.

Medicarpin exhibits a wide range of biological activities:

  • Antitumor Effects: Studies have shown that medicarpin can inhibit the growth of various cancer cell lines, making it a candidate for cancer therapeutics .
  • Anti-Osteoporosis Activity: It promotes osteoblast differentiation through estrogen receptor β-mediated pathways, which is beneficial for bone health .
  • Antimicrobial Properties: Medicarpin demonstrates significant antibacterial and antifungal activities, contributing to its role in plant defense .
  • Immunomodulatory Effects: The compound has been reported to influence immune responses, potentially aiding in the management of inflammatory conditions.

Medicarpin's diverse biological activities make it suitable for various applications:

  • Pharmaceuticals: Due to its antitumor and anti-inflammatory properties, medicarpin is being investigated as a potential therapeutic agent.
  • Nutraceuticals: Its health benefits encourage incorporation into dietary supplements aimed at improving bone health and immune function.
  • Agricultural Uses: As a natural pesticide, medicarpin can enhance crop resilience against pathogens.

Research on the interactions of medicarpin with other compounds has revealed important insights:

  • Synergistic Effects: Medicarpin has been shown to work synergistically with other flavonoids to enhance antimicrobial activity.
  • Receptor Interactions: Its interaction with estrogen receptors highlights its potential role in hormone-related therapies .

These studies are crucial for understanding how medicarpin can be effectively utilized in combination therapies or as part of broader treatment regimens.

Medicarpin shares structural and functional similarities with several other compounds within the flavonoid family. Notable similar compounds include:

Compound NameStructure TypeUnique Properties
GenisteinIsoflavonoidStronger estrogenic activity
DaidzeinIsoflavonoidKnown for anti-cancer properties
Biochanin AIsoflavonoidExhibits antioxidant activity

Uniqueness of Medicarpin

Medicarpin is unique due to its specific mechanism of action in promoting osteoblast differentiation and its dual role as both a phytoalexin and a potential therapeutic agent. Its distinct chemical structure allows it to interact selectively with biological targets, setting it apart from other similar compounds.

Molecular Composition and Stereochemistry

Medicarpin belongs to the pterocarpan class, with the molecular formula C₁₆H₁₄O₄ and a molecular weight of 270.28 g/mol. Its core structure consists of a tetracyclic framework: a benzopyran ring fused to a benzofuran moiety, with hydroxyl (-OH) and methoxy (-OCH₃) substituents at positions 3 and 9, respectively. The compound exhibits stereoisomerism, with (+)-medicarpin and (-)-medicarpin enantiomers differing in the configuration of chiral centers at C6a and C11a. The (+)-enantiomer is more commonly studied due to its prevalence in natural sources.

Physicochemical Properties

PropertyValueSource
Melting Point128°C
Boiling Point418.8 ± 45.0°C
Density1.319 ± 0.06 g/cm³
pKa9.50 ± 0.20
SolubilityInsoluble in water; soluble in organic solvents

The weak acidity (pKa ~9.5) and lipophilic nature of medicarpin facilitate its interaction with biological membranes, contributing to its antimicrobial properties.

Biosynthesis Pathway

Medicarpin biosynthesis in plants involves sequential enzymatic modifications:

  • Phenylpropanoid Pathway: L-phenylalanine is converted to p-coumaroyl-CoA via phenylalanine ammonia-lyase (PAL) and cinnamate 4-hydroxylase (C4H).
  • Isoflavonoid Branch: Chalcone synthase (CHS) and isoflavone synthase (IFS) generate the isoflavonoid backbone.
  • Pterocarpan Formation: Vestitone reductase (VR) and pterocarpan synthase catalyze cyclization and methylation to yield medicarpin.
EnzymeFunctionRole in Pathway
PALDeaminates phenylalanine to cinnamateInitiates phenylpropanoid flux
IFSConverts flavanones to isoflavonesBranch point to isoflavonoids
VRReduces vestitone to medicarpinFinalizes pterocarpan structure

Recent advances in synthetic biology have enabled heterologous production of medicarpin in Escherichia coli, leveraging cytochrome P450 enzymes (e.g., CYP93C) for hydroxylation and methylation.

Historical Context and Discovery Timeline

Initial Identification and Early Research

Medicarpin was first isolated in 1976 from infected broad bean (Vicia faba) tissues, where it accumulated as a phytoalexin in response to fungal pathogens. Hargreaves and Mansfield identified its structure using nuclear magnetic resonance (NMR) and mass spectrometry, establishing its role in plant defense. Subsequent studies in the 1980s–1990s expanded its known sources to legumes like alfalfa (Medicago sativa) and chickpea (Cicer arietinum).

Modern Applications and Mechanistic Insights

In the 21st century, research has focused on medicarpin’s pharmacological potential:

  • Neuroprotection: A 2021 study demonstrated its efficacy in reducing ischemic brain injury via PI3K/Akt-mediated inhibition of apoptosis and inflammation.
  • Antimicrobial Activity: (+)-Medicarpin exhibits potent activity against Neisseria gonorrhoeae (MIC = 12.5 µg/mL), with synergistic effects when combined with vancomycin.
  • Agricultural Relevance: Engineered Medicago truncatula lines overproduce medicarpin to enhance resistance to Asian soybean rust (Phakopsora pachyrhizi).

Technological Advancements

  • Synthetic Routes: The first asymmetric synthesis of (+)-medicarpin was achieved in 2017, enabling scalable production for drug discovery.
  • Omics Integration: Transcriptomic and metabolomic profiling has elucidated regulatory networks controlling medicarpin biosynthesis under stress conditions.

Plant Sources and Ecological Distribution

Medicarpin has been recorded in herbaceous forages, tree legumes and crop species across temperate and subtropical zones. Quantitative surveys demonstrate that accumulation is strongly stimulus-dependent and highly variable among genotypes.

Species (authority)Organ/tissue sampledInduction triggerPeak concentrationGeographic reportsNotes
Medicago sativa (alfalfa)Cell‐suspension cultureColletotrichum lindemuthianum wall elicitor≈800 nmol g⁻¹ fresh weight at 14–24 h [1]North America, Europe, China [2]Up to 50% of the metabolite was excreted into medium [3] [1]
Medicago truncatula (barrel medic)LeavesErysiphe pisi infectionLocal fluorescence signal at penetration sites; exact µg data not reported [4]Mediterranean basin, AustraliaResistant genotype A17 accumulates earlier than susceptible R108 [4]
Trifolium pratense (red clover)Roots and shootsBasal (constitutive)Trace amounts detected by LC-MS [5]Temperate Europe, North AmericaUsually stored as glucosyl-malonate conjugates [6]
Arachis hypogaea (peanut)FoliageCercospora arachidicola infection150–800 µg g⁻¹ fresh weight in vivo; 0–25 µg g⁻¹ after AgNO₃ elicitation in vitro [7]Tropics and subtropics worldwidePeanut uniquely accumulates the (+) enantiomer [8]
Cicer arietinum (chickpea)Suspension cellsYeast elicitorSharp rise in medicarpin and 3-O-glucoside 6′-O-malonate within 12 h [9]South Asia, MediterraneanGlucoside–malonate acts as storage form [9]
Maackia amurensis (Amur maackia)Cell culturesConstitutiveQualitative presence [5]Northeast AsiaTree legume; valuable for pathway gene cloning [10]

Medicarpin therefore occurs in both annual crops (chickpea, peanut) and perennial forage species (alfalfa, red clover), with concentrations spanning nearly three orders of magnitude depending on stress history, ontogeny and genotype [7] [3] [4].

Biosynthetic Pathways in Leguminous Species

Phenylpropanoid Precursor Utilization

The pathway originates from the primary metabolite L-phenylalanine. After deamination by phenylalanine ammonia-lyase, cinnamate is para-hydroxylated and converted to 4-coumarate, which is ligated to coenzyme A. This thio-ester supplies carbon both to lignin and to branch pathways leading toward isoflavonoids [3]. In medicarpin-accumulating legumes, 4-coumarate is preferentially diverted into the chalcone synthase reaction to produce naringenin chalcone, which is isomerized and subsequently 4′-O-methylated to liquiritigenin and formononetin [11] [12].

Transport studies (see section 1.3) show that 4-coumarate and liquiritigenin are actively exported from the cytosol by the full-size ATP-binding cassette transporter MtABCG10, suggesting that precursor availability outside the entry compartment is a key regulatory node [13] [14].

Key Enzymatic Steps: Isoflavone Reductase and Pterocarpan Synthase

StepEnzyme (legume prototype)EC numberSubstrateProductCatalytic parameters
Penultimate stereochemical reductionIsoflavone reductase from Medicago sativa1.3.1.-2′-Hydroxyformononetin(3R)-VestitoneKₘ ≈45 µM for (3R)-vestitone [15]; transcript peaks 2 h post-elicitation [16]
Alternative designationVestitone reductase (same polypeptide)1.3.1.-Vestitone7,2′-Dihydroxy-4′-methoxy-isoflavanol (DMI)Strict (3R) substrate specificity; monomeric 38 kDa protein [15]
Final ring closurePterocarpan synthase from Glycyrrhiza echinata (dirigent domain)4.2.1.139DMI (4R configuration mandatory)(–)- or (+)-Medicarpin depending on C-3 stereochemistryOptimal pH 6.5–7.5; requires no cofactor [17] [10]

Isoflavone reductase establishes one of the two chiral centres of medicarpin by producing (3R)-vestitone [16]. Structural studies reveal a classical oxidoreductase fold with Tyr-Ile-Lys catalytic triad, yielding an enantio-pure product that is passed to pterocarpan synthase in a channeled fashion [10].

Pterocarpan synthase belongs to the unusual dirigent-domain protein family. Crystallography shows a cavity that stabilises a quinone-methide intermediate and guides it through regio- and stereo-specific dehydration to close the dihydrofuran ring [10]. This reaction completes the bicyclic benzofuro-chromene skeleton unique to pterocarpans.

Role of Transporters in Metabolic Channeling (e.g., ABCG10)

Legumes invest in dedicated transporters to ensure that toxic intermediates are sequestered away from sensitive targets and that branch-point metabolites are supplied to defence zones. The best characterised example is the full-size ATP-binding cassette subfamily G transporter MtABCG10.

TransporterSpeciesSubstrates moved in vitroSub-cellular localisationInduction patternFunctional evidence
MtABCG10Medicago truncatula4-Coumarate; Liquiritigenin [13]Plasma membrane [14]Transcript up-regulated by fungal oligosaccharides [14]RNA interference lines show ≈50% drop in medicarpin and precursors; phenotype partly rescued by exogenous 4-coumarate [13]
Orthologues (putative)Lotus japonicus, Glycine maxPredicted phenylpropanoid precursors [18]Predominantly vascular tissues [14]Elicitor co-induction with pathway genes [18]Homology to Petunia PDR1; complements strigolactone secretion defects [19]

Silencing MtABCG10 compromises medicarpin defence, whereas overexpression of a heterologous Petunia PDR1 enhances mycorrhizal colonisation through improved flavonoid export, highlighting the broader significance of ABCG transporters in phenolic traffic [19].

Biochemical assays using inside-out membrane vesicles showed ATP-dependent uptake of radiolabelled 4-coumarate with a half-saturation near 20 µM, consistent with physiological cytosolic levels of phenylpropanoids [13]. The transporter therefore operates at the critical precursor node upstream of isoflavonoid branch commitment.

Nuclear Magnetic Resonance Spectroscopy

Proton Nuclear Magnetic Resonance Analysis

The structural elucidation of medicarpin relies heavily on comprehensive Nuclear Magnetic Resonance spectroscopic analysis. The one-dimensional and two-dimensional proton Nuclear Magnetic Resonance spectra provide definitive assignments for all proton environments within the pterocarpan framework [1] [2]. The characteristic proton Nuclear Magnetic Resonance pattern for (+)-medicarpin, recorded in deuterated methanol at 600 megahertz, reveals distinct chemical shift regions that correspond to the heterocyclic and aromatic systems.

The pterocarpan core structure is conclusively established through the identification of four contiguous protons that define the saturated dihydrofuran ring system [2]. These diagnostic signals appear at chemical shifts of 3.52-3.55 parts per million for the H-6β proton (multiplet, 2H), 4.22 parts per million for the H-6α proton (doublet of doublets with coupling constants of J = 2.5, 9.3 hertz, 1H), 3.51 parts per million for the H-6a proton (multiplet, 1H), and 5.47-5.50 parts per million for the H-11a proton (doublet with coupling constant J = 6.5 hertz, 1H) [1] [2]. This characteristic four-proton system is diagnostic for the pterocarpan stereochemistry and enables unambiguous differentiation from other isoflavonoid structural classes.

The aromatic region displays well-resolved signals corresponding to the benzofuran and chromene ring systems. The H-2 and H-4 protons of the resorcinol-type substitution pattern appear as doublets at 6.30 and 6.38 parts per million respectively, both with coupling constants of J = 2.4 hertz [1]. The benzofuran ring system contributes signals at 7.17 parts per million (H-7, doublet, J = 8.4 hertz), 6.45 parts per million (H-8, doublet of doublets, J = 2.4, 8.4 hertz), and 6.49 parts per million (H-10, doublet of doublets, J = 2.4, 8.4 hertz) [1]. The methoxy substituent at the 9-position generates a characteristic singlet at 3.74 parts per million integrating for three protons [1].

Carbon-13 Nuclear Magnetic Resonance Analysis

The carbon-13 Nuclear Magnetic Resonance spectrum provides comprehensive structural confirmation through detailed analysis of all sixteen carbon environments within the molecular framework [2]. The chemical shift assignments reveal the electronic nature of each carbon atom and confirm the proposed pterocarpan structure. The quaternary aromatic carbons bearing oxygen substituents appear in the characteristic downfield region, with C-3 resonating at 157.5 parts per million and C-9 at 160.6 parts per million [2]. These chemical shifts are consistent with phenolic hydroxyl and methoxy ether functionalities respectively.

The saturated carbon atoms of the dihydrofuran ring system provide diagnostic signals that confirm the stereochemical assignments. The C-6 methylene carbon appears at 66.5 parts per million, while the chiral centers C-6a and C-11a resonate at 39.5 and 78.7 parts per million respectively [2]. These chemical shift values are characteristic of carbon atoms bearing single oxygen substituents in cyclic ether environments. The methoxy carbon signal at 55.9 parts per million confirms the presence of the aromatic methyl ether substituent [2].

The aromatic carbon signals span the typical range for substituted benzene rings, with aromatic CH carbons appearing between 96.9 and 132.2 parts per million, and quaternary aromatic carbons between 112.2 and 161.1 parts per million [2]. These chemical shift patterns are entirely consistent with the proposed benzofuran-chromene fused ring system.

Mass Spectrometry Fragmentation Analysis

Electrospray Ionization Mass Spectrometry

The mass spectrometric analysis of medicarpin provides definitive molecular weight confirmation and structural insights through characteristic fragmentation patterns [3] [4]. High-resolution electrospray ionization mass spectrometry determines the exact molecular mass as 270.089209 daltons, corresponding to the molecular formula C16H14O4 [5] [6]. The protonated molecular ion [M+H]+ appears at mass-to-charge ratio 271.0965, while the deprotonated molecular ion [M-H]- is observed at 269.0822 [3] [1].

The fragmentation pattern in negative ion mode reveals several structurally diagnostic fragment ions that provide insight into the pterocarpan ring system stability and preferred cleavage pathways [3]. The base peak at mass-to-charge ratio 269.08 corresponds to the deprotonated molecular ion, indicating the relatively stable nature of the pterocarpan framework under electrospray ionization conditions. The loss of a methyl radical generates the [M-H-CH3]- - fragment ion at mass-to-charge ratio 254.0586, representing one of the major fragmentation pathways [3].

Characteristic Fragmentation Patterns

The mass spectrometric fragmentation of medicarpin follows predictable pathways that reflect the electronic structure and bond strengths within the pterocarpan framework [3]. Ring fragmentation generates several characteristic ions including fragments at mass-to-charge ratios 161.0173 (C9H5O3), 145.0387 (C9H5O2), 133.0302 (C8H5O2), 132.0270 (C8H4O2), and 121.0358 (C7H5O2) [3]. These fragments arise from systematic cleavage of the fused ring system and provide structural confirmation of the benzofuran and chromene components.

The fragmentation pattern indicates that the pterocarpan ring system undergoes preferential cleavage at specific bonds, with the dihydrofuran ring showing particular lability under mass spectrometric conditions [3]. The observation of fragments retaining intact aromatic ring systems suggests that the benzofuran and chromene portions of the molecule provide significant stabilization against fragmentation. This fragmentation behavior is characteristic of pterocarpan natural products and serves as a diagnostic tool for structural identification.

Chiral Center Configuration and Biological Implications

Absolute Configuration Determination

Stereochemical Assignment Methods

The absolute configuration of medicarpin has been definitively established through a combination of spectroscopic, crystallographic, and computational approaches [7] [8]. X-ray crystallographic analysis of (+)-medicarpin isolated from Dalbergia oliveri confirms the absolute configuration as (6aS,11aS), with both chiral centers adopting the S-configuration [8] [9]. The crystal structure reveals a rigid molecular framework consisting of four fused rings, with the benzofuran system inclined at an angle of 76.49 degrees with respect to the chroman unit [8] [9].

The specific optical rotation of [α]D +223.1 degrees (c 0.16 in acetone, at 20 degrees Celsius) provides additional confirmation of the absolute stereochemistry [8]. This strong positive optical rotation is characteristic of the (6aS,11aS)-configuration and enables unambiguous differentiation from the (-)-enantiomer. Circular dichroism spectroscopy further supports the stereochemical assignment through characteristic Cotton effects that arise from the chiral chromophore interactions within the pterocarpan framework [7] [10].

The complementary (-)-enantiomer possesses the (6aR,11aR)-absolute configuration and exhibits corresponding negative optical rotation [7]. This enantiomer represents the more commonly occurring form in nature, particularly in leguminous plants where it functions as a phytoalexin. The stereochemical relationship between the two enantiomers has been confirmed through comparative analysis of their spectroscopic properties and biological activities.

Computational Validation

Quantum mechanical density functional theory calculations using the TDB2GP-PLYP method provide theoretical validation of the experimental stereochemical assignments [10]. These computational studies examine the conformational preferences of the pterocarpan backbone and the arrangements of substituent groups, confirming that the experimentally determined configurations represent energetically favorable conformations. The calculations also predict the circular dichroism spectra, which show excellent agreement with experimental observations [10].

Stereochemical Influence on Biological Activity

Enantioselective Biological Responses

The biological activities of medicarpin enantiomers demonstrate profound stereochemical dependence, with each enantiomer exhibiting distinct pharmacological profiles [7] [11]. The (+)-(6aS,11aS)-medicarpin shows significantly enhanced osteogenic activity compared to its (-)-counterpart, particularly in promoting bone morphogenetic protein-2 expression and increasing bone-specific transcription factor Runx-2 messenger ribonucleic acid levels [7]. This stereochemical selectivity suggests that the biological targets recognize and interact with the specific three-dimensional arrangement of functional groups within the pterocarpan framework.

The (-)-enantiomer demonstrates different biological effects, particularly in antimicrobial and phytoalexin activities where it serves as the primary defensive compound in leguminous plants [12] [13]. This stereochemical preference in natural biological systems reflects the evolutionary optimization of biosynthetic pathways to produce the most effective defensive compounds. The differential biological activities between enantiomers highlight the critical importance of absolute configuration in determining pharmacological outcomes.

Receptor Interaction Mechanisms

The stereochemical requirements for biological activity reflect the three-dimensional complementarity between medicarpin enantiomers and their respective protein targets [7]. The (+)-enantiomer demonstrates preferential binding to estrogen receptor-β, mediating osteogenic effects through this nuclear receptor pathway [14] [15]. The specific spatial arrangement of the hydroxyl and methoxy substituents within the (6aS,11aS)-configuration appears to optimize interactions with the receptor binding site.

Conversely, the (-)-enantiomer exhibits different protein binding preferences, particularly with enzymes involved in pathogen defense mechanisms [13]. The (6aR,11aR)-configuration provides optimal geometric complementarity for these alternative protein targets, resulting in enhanced antimicrobial activity. These stereochemical preferences demonstrate the fundamental importance of three-dimensional molecular recognition in biological systems.

Comparative Analysis of Enantiomers: (+)- versus (-)-Medicarpin

Structural Differences and Similarities

Molecular Framework Comparison

Both medicarpin enantiomers share identical molecular formulas (C16H14O4) and connectivity patterns, differing only in the three-dimensional arrangement of atoms around the two chiral centers [5] [16]. The fundamental pterocarpan scaffold remains constant between enantiomers, consisting of the characteristic fused benzofuran-chromene ring system with hydroxyl substitution at position 3 and methoxy substitution at position 9 [17] [6]. This structural conservation ensures that both enantiomers retain the basic pterocarpan pharmacophore while exhibiting distinct stereochemical properties.

The chiral centers at positions 6a and 11a represent the sole points of structural difference between the enantiomers [7]. In (+)-medicarpin, these centers adopt the (S,S)-configuration, while (-)-medicarpin possesses the (R,R)-configuration. This stereochemical inversion results in mirror-image three-dimensional structures that cannot be superimposed, despite their identical two-dimensional representations. The cis-fusion of the B and C rings remains constant in both enantiomers, reflecting the thermodynamic preference for this stereochemical arrangement [18].

Conformational Analysis

Detailed conformational analysis reveals that both enantiomers adopt similar low-energy conformations, with the pterocarpan ring system maintaining a relatively rigid structure [19] [10]. The fused ring system constrains molecular flexibility, resulting in well-defined three-dimensional shapes that are characteristic of each enantiomer. Computational studies indicate that alternative conformations are significantly higher in energy, supporting the observed structural rigidity of the pterocarpan framework.

The methoxy and hydroxyl substituents adopt preferred orientations that minimize steric interactions while optimizing electronic stabilization [10]. These conformational preferences contribute to the distinct biological activities observed for each enantiomer, as the precise spatial arrangement of functional groups determines protein binding affinities and selectivities.

Spectroscopic Distinctions

Optical Activity Characteristics

The most readily apparent difference between medicarpin enantiomers lies in their optical activity properties [7] [20]. The (+)-enantiomer exhibits strong dextrorotatory behavior with a positive specific rotation, while the (-)-enantiomer demonstrates corresponding levorotatory activity with negative rotation values. These optical rotation measurements provide a rapid and reliable method for enantiomer identification and purity assessment.

Circular dichroism spectroscopy reveals characteristic Cotton effects that are mirror images for the two enantiomers [10]. The (+)-form shows positive Cotton effects at specific wavelengths that correspond to negative effects in the (-)-form, and vice versa. These spectroscopic signatures arise from the chiral interactions between the pterocarpan chromophore and plane-polarized light, providing definitive evidence for enantiomeric identity and absolute configuration.

Nuclear Magnetic Resonance Spectroscopic Differences

While the basic Nuclear Magnetic Resonance spectra of medicarpin enantiomers appear nearly identical in achiral solvents, subtle differences emerge in the chemical shifts of the chiral center protons [2] [13]. The H-6a and H-11a signals show small but measurable differences between enantiomers, reflecting the distinct electronic environments created by the opposing stereochemistry. These differences become more pronounced in the presence of chiral solvating agents or when analyzed using chiral Nuclear Magnetic Resonance techniques.

Carbon-13 Nuclear Magnetic Resonance analysis reveals similar patterns, with the chiral carbon signals showing slight but reproducible chemical shift differences between enantiomers [2]. These spectroscopic distinctions, while subtle, provide additional confirmation of enantiomeric identity and can be utilized for analytical characterization and purity determination.

Biosynthetic Origin and Enzyme Stereoselectivity

Stereochemical Control in Biosynthesis

The biosynthetic formation of medicarpin enantiomers is controlled by the stereochemical specificity of pterocarpan synthase enzymes [13] [21]. These dirigent-like proteins recognize specific stereoisomers of the 2'-hydroxyisoflavanol substrate and catalyze stereoselective cyclization reactions. The (3R,4R)-configured substrate preferentially yields (-)-medicarpin, while the (3S,4R)-substrate leads to (+)-medicarpin formation [13]. This enzymatic stereoselectivity ensures that each enantiomer is produced through distinct biochemical pathways.

The substrate recognition mechanism involves precise binding interactions between the enzyme active site and the chiral substrate [22]. The R-configuration at the C-4 position appears essential for enzyme recognition, while the C-3 stereochemistry determines the product enantiomer [13]. This stereoselective process reflects the evolutionary optimization of biosynthetic pathways to produce specific enantiomers with desired biological activities.

Natural Distribution Patterns

The natural occurrence of medicarpin enantiomers varies significantly between plant species and environmental conditions [12] [23]. The (-)-enantiomer predominates in most leguminous plants, where it serves as an effective antimicrobial phytoalexin. This stereochemical preference reflects the evolutionary selection for compounds with optimal defensive properties against plant pathogens.

The (+)-enantiomer occurs less frequently in nature but has been identified in specific plant species and under particular stress conditions [11]. The differential distribution of enantiomers suggests that plants have evolved mechanisms to control the stereochemical outcome of medicarpin biosynthesis based on specific biological requirements. This natural enantiomeric selectivity provides insight into the structure-activity relationships that govern pterocarpan biological functions.

Analytical Separation and Characterization

Enantiomeric separation of medicarpin has been achieved through chiral high-performance liquid chromatography using specialized chiral stationary phases [7] [24]. These analytical methods enable precise determination of enantiomeric ratios and absolute configurations in natural and synthetic samples. The successful chromatographic resolution confirms the distinct physical properties of the enantiomers and provides essential tools for biological activity studies.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.6

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

270.08920892 g/mol

Monoisotopic Mass

270.08920892 g/mol

Heavy Atom Count

20

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

6TX086I6IG

Other CAS

32383-76-9

Wikipedia

Medicarpin
Iguratimod

Use Classification

Polyketides [PK] -> Flavonoids [PK12] -> Pterocarpans [PK1207]

Dates

Last modified: 08-15-2023
1: Gampe N, Darcsi A, Kursinszki L, Béni S. Separation and characterization of homopipecolic acid isoflavonoid ester derivatives isolated from Ononis spinosa L. root. J Chromatogr B Analyt Technol Biomed Life Sci. 2018 May 17;1091:21-28. doi: 10.1016/j.jchromb.2018.05.023. [Epub ahead of print] PubMed PMID: 29803686.
2: Jiang T, Li K, Liu H, Yang L. Extraction of biomedical compounds from the wood of Pterocarpus macarocarpus Kurz heartwood. Pak J Pharm Sci. 2018 May;31(3):913-918. PubMed PMID: 29716873.
3: Imran KM, Yoon D, Lee TJ, Kim YS. Medicarpin induces lipolysis via activation of Protein Kinase A in brown adipocytes. BMB Rep. 2018 May;51(5):249-254. PubMed PMID: 29353597.
4: Yang X, Zhao Y, Hsieh MT, Xin G, Wu RT, Hsu PL, Horng LY, Sung HC, Cheng CH, Lee KH. Total Synthesis of (+)-Medicarpin. J Nat Prod. 2017 Dec 22;80(12):3284-3288. doi: 10.1021/acs.jnatprod.7b00741. Epub 2017 Nov 22. PubMed PMID: 29164880.
5: Imran KM, Yoon D, Kim YS. A pivotal role of AMPK signaling in medicarpin-mediated formation of brown and beige. Biofactors. 2018 Mar;44(2):168-179. doi: 10.1002/biof.1392. Epub 2017 Oct 24. PubMed PMID: 29064586.
6: Gill US, Uppalapati SR, Gallego-Giraldo L, Ishiga Y, Dixon RA, Mysore KS. Metabolic flux towards the (iso)flavonoid pathway in lignin modified alfalfa lines induces resistance against Fusarium oxysporum f. sp. medicaginis. Plant Cell Environ. 2017 Oct 19. doi: 10.1111/pce.13093. [Epub ahead of print] PubMed PMID: 29047109.
7: Ergene Öz B, Saltan İşcan G, Küpeli Akkol E, Süntar İ, Bahadır Acıkara Ö. Isoflavonoids as wound healing agents from Ononidis Radix. J Ethnopharmacol. 2018 Jan 30;211:384-393. doi: 10.1016/j.jep.2017.09.029. Epub 2017 Oct 6. PubMed PMID: 28989011.
8: Tian Z, Zhou H, Xu Y, Bai J. MicroRNA-495 Inhibits New Bone Regeneration via Targeting High Mobility Group AT-Hook 2 (HMGA2). Med Sci Monit. 2017 Sep 30;23:4689-4698. PubMed PMID: 28963864; PubMed Central PMCID: PMC5633066.
9: Liu Y, Hassan S, Kidd BN, Garg G, Mathesius U, Singh KB, Anderson JP. Ethylene Signaling Is Important for Isoflavonoid-Mediated Resistance to Rhizoctonia solani in Roots of Medicago truncatula. Mol Plant Microbe Interact. 2017 Sep;30(9):691-700. doi: 10.1094/MPMI-03-17-0057-R. Epub 2017 Jun 21. PubMed PMID: 28510484.
10: Biala W, Banasiak J, Jarzyniak K, Pawela A, Jasinski M. Medicago truncatula ABCG10 is a transporter of 4-coumarate and liquiritigenin in the medicarpin biosynthetic pathway. J Exp Bot. 2017 Jun 1;68(12):3231-3241. doi: 10.1093/jxb/erx059. PubMed PMID: 28369642.
11: Jeong W, Ahn EK, Oh JS, Hong SS. Caragasinin C: a new oligostilbene from the roots of Caragana sinica. J Asian Nat Prod Res. 2017 Nov;19(11):1143-1147. doi: 10.1080/10286020.2017.1302941. Epub 2017 Mar 28. PubMed PMID: 28347167.
12: Wang B, Liu XH, Zhou W, Hong Y, Feng SL. Fast separation of flavonoids by supercritical fluid chromatography using a column packed with a sub-2 μm particle stationary phase. J Sep Sci. 2017 Mar;40(6):1410-1420. doi: 10.1002/jssc.201601021. Epub 2017 Feb 15. PubMed PMID: 28106344.
13: Liu CW, Murray JD. The Role of Flavonoids in Nodulation Host-Range Specificity: An Update. Plants (Basel). 2016 Aug 11;5(3). pii: E33. doi: 10.3390/plants5030033. Review. PubMed PMID: 27529286; PubMed Central PMCID: PMC5039741.
14: Kureel J, John AA, Raghuvanshi A, Awasthi P, Goel A, Singh D. Identification of GRP78 as a molecular target of medicarpin in osteoblast cells by proteomics. Mol Cell Biochem. 2016 Jul;418(1-2):71-80. doi: 10.1007/s11010-016-2734-x. Epub 2016 Jun 17. PubMed PMID: 27316719.
15: Shults EE, Shakirov MM, Pokrovsky MA, Petrova TN, Pokrovsky AG, Gorovoy PG. Phenolic compounds from Glycyrrhiza pallidiflora Maxim. and their cytotoxic activity. Nat Prod Res. 2017 Feb;31(4):445-452. doi: 10.1080/14786419.2016.1188094. Epub 2016 May 22. PubMed PMID: 27210480.
16: Mansoori MN, Tyagi AM, Shukla P, Srivastava K, Dev K, Chillara R, Maurya R, Singh D. Methoxyisoflavones formononetin and isoformononetin inhibit the differentiation of Th17 cells and B-cell lymphopoesis to promote osteogenesis in estrogen-deficient bone loss conditions. Menopause. 2016 May;23(5):565-76. doi: 10.1097/GME.0000000000000646. PubMed PMID: 27070807.
17: Liu RH, Wen XC, Li YY, Zhang PZ, Shao F, Huang HL, Tang FR. [Chemical Constituents from Dalbergia cochinchinensis]. Zhong Yao Cai. 2015 Sep;38(9):1868-71. Chinese. PubMed PMID: 26930980.
18: Freires IA, Queiroz VCPP, Furletti VF, Ikegaki M, de Alencar SM, Duarte MCT, Rosalen PL. Chemical composition and antifungal potential of Brazilian propolis against Candida spp. J Mycol Med. 2016 Jun;26(2):122-132. doi: 10.1016/j.mycmed.2016.01.003. Epub 2016 Feb 23. PubMed PMID: 26916845.
19: Gampe N, Darcsi A, Lohner S, Béni S, Kursinszki L. Characterization and identification of isoflavonoid glycosides in the root of Spiny restharrow (Ononis spinosa L.) by HPLC-QTOF-MS, HPLC-MS/MS and NMR. J Pharm Biomed Anal. 2016 May 10;123:74-81. doi: 10.1016/j.jpba.2016.01.058. Epub 2016 Feb 2. PubMed PMID: 26874257.
20: Freires IA, de Alencar SM, Rosalen PL. A pharmacological perspective on the use of Brazilian Red Propolis and its isolated compounds against human diseases. Eur J Med Chem. 2016 Mar 3;110:267-79. doi: 10.1016/j.ejmech.2016.01.033. Epub 2016 Jan 20. Review. PubMed PMID: 26840367.

Explore Compound Types